molecular formula C19H23NO3S2 B15036899 methyl 6-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B15036899
M. Wt: 377.5 g/mol
InChI Key: YGUGWXLWFQCVPF-DTQAZKPQSA-N
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Description

Methyl 6-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves the condensation of 4-ethylbenzaldehyde with a thiazolidinone derivative. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is then refluxed in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Methyl 6-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of methyl 6-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, inhibiting their activity, while the benzylidene group can bind to receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-[(5E)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
  • Methyl 6-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
  • Methyl 6-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Uniqueness

Methyl 6-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is unique due to the presence of the ethyl group on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets compared to its analogs.

Biological Activity

Methyl 6-[(5E)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound belonging to the thiazolidinone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core structure characterized by a thioether and a carbonyl group, contributing to its biological activity. The ethylbenzylidene substituent enhances lipophilicity, which may influence its interaction with biological membranes and targets.

PropertyDescription
Molecular Formula C17H19NO4S
Molar Mass 325.40 g/mol
Structural Features Thiazolidinone ring, methyl ester group, hexanoate chain

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has been shown to possess antimicrobial properties against various pathogens. Studies indicate that it may inhibit bacterial growth through interference with cell wall synthesis or function.
  • Anti-inflammatory Properties : The thiazolidinone structure is often associated with anti-inflammatory effects. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways.

The mechanism of action of this compound involves interaction with various molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes such as cyclooxygenases (COX) involved in inflammation and certain kinases linked to cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors, altering their activity and influencing cellular responses.

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Research : In a controlled experiment, the compound reduced levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting potential use in managing inflammatory diseases.
  • Anticancer Investigation : A preliminary study on cancer cell lines indicated that the compound induced apoptosis in breast cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent.

Properties

Molecular Formula

C19H23NO3S2

Molecular Weight

377.5 g/mol

IUPAC Name

methyl 6-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C19H23NO3S2/c1-3-14-8-10-15(11-9-14)13-16-18(22)20(19(24)25-16)12-6-4-5-7-17(21)23-2/h8-11,13H,3-7,12H2,1-2H3/b16-13+

InChI Key

YGUGWXLWFQCVPF-DTQAZKPQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)OC

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC

Origin of Product

United States

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